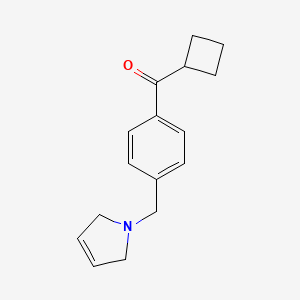
Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol It is characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a pyrrolinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone typically involves the reaction of cyclobutyl phenyl ketone with a pyrrolinomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone has been investigated for its antimicrobial , anticancer , and cytoprotective properties . Its ability to interact with specific molecular targets makes it a candidate for drug development.
-
Antimicrobial Activity :
- Studies have shown that this compound exhibits moderate antimicrobial activity against various bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging between 500 µg/mL to 1000 µg/mL for certain pathogens. This suggests its potential as a lead compound in antibiotic development.
-
Anticancer Potential :
- The compound has demonstrated efficacy in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have shown to enhance mitochondrial bioenergetics, crucial for cancer cell survival and proliferation.
-
Cytoprotective Effects :
- Research indicates that cyclobutyl derivatives can enhance mitochondrial function, providing protective effects against oxidative stress in neuronal cells. This highlights their potential role in treating neurodegenerative diseases.
Neuropeptide Y Y5-Receptor Antagonism
A study focused on optimizing small molecules derived from cyclobutyl frameworks, including this compound, which acted as antagonists at the neuropeptide Y Y5 receptor. The optimized analogs exhibited improved potency with a Ki value of 3 nM at the Y5 receptor, suggesting potential applications in obesity management.
Cytoprotective Activity
Investigations revealed that cyclobutyl derivatives enhance mitochondrial function and protect against oxidative stress in neuronal cells. These findings suggest their therapeutic potential in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutyl phenyl ketone: Lacks the pyrrolinomethyl group, making it less versatile in certain chemical reactions.
Cyclobutyl 4-(2,5-dihydro-1H-pyrrol-1-yl)methylphenyl ketone: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness: Cyclobutyl 4-(3-pyrrolinomethyl)phenyl ketone is unique due to the presence of both cyclobutyl and pyrrolinomethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
CAS No. |
898764-83-5 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
cyclobutyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C16H19NO/c18-16(14-4-3-5-14)15-8-6-13(7-9-15)12-17-10-1-2-11-17/h1-2,6-9,14H,3-5,10-12H2 |
InChI Key |
QNGASXHUZWAXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















